Cas no 1178978-20-5 (2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)-)

2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)- is a versatile compound featuring a complex heterocyclic structure. Its unique substituents confer enhanced solubility and reactivity, making it a valuable intermediate in synthetic chemistry. This compound is well-suited for the development of pharmaceuticals and agrochemicals due to its potential in bioactive interactions.
2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)- structure
1178978-20-5 structure
商品名:2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)-
CAS番号:1178978-20-5
MF:C12H14ClN7O
メガワット:307.738859653473
CID:3012067

2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)- 化学的及び物理的性質

名前と識別子

    • 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)-
    • ほほえんだ: O=C1NC2=NC=C(Cl)C(C3=NNN=N3)=C2N1C(CC)CC

2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)- セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46590-10mg
Neuromuscular-targeting compound 1
1178978-20-5 98%
10mg
¥17475.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46590-20mg
Neuromuscular-targeting compound 1
1178978-20-5 98%
20mg
¥30760.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46590-1mg
Neuromuscular-targeting compound 1
1178978-20-5 98%
1mg
¥5171.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46590-5mg
Neuromuscular-targeting compound 1
1178978-20-5 98%
5mg
¥10253.00 2023-09-08

2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)- 関連文献

2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl)-に関する追加情報

Introduction to 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 1178978-20-5, identified as 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the imidazopyridine class, a scaffold that has garnered significant attention due to its versatile biological activities and potential therapeutic applications. The structural features of this molecule, including its chloro and tetrazole substituents, contribute to its unique pharmacophoric properties, making it a promising candidate for further investigation in drug discovery and molecular research.

Recent advancements in medicinal chemistry have highlighted the importance of imidazopyridine derivatives in developing novel therapeutic agents. The presence of a chloro group at the 6-position and a tetrazole moiety at the 7-position of the imidazopyridine core enhances the molecule's interaction with biological targets. Specifically, the chloro group can participate in hydrogen bonding or coordinate with metal ions, while the tetrazole ring can act as a proton acceptor or engage in π-stacking interactions. These features are crucial for modulating the compound's binding affinity and selectivity towards specific biological receptors.

In the context of contemporary research, 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl) has been explored for its potential role in addressing various diseases. For instance, studies have suggested that imidazopyridine derivatives can exhibit anti-inflammatory, antiviral, and anticancer properties. The ethylpropyl side chain at the 1-position adds another layer of complexity to the molecule's pharmacological profile by influencing its solubility and metabolic stability. This makes it an attractive candidate for further optimization in drug development pipelines.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the imidazopyridine core efficiently. Additionally, modern spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the compound's structure and confirming its identity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl) and biological targets. These studies provide insights into binding affinities, enzyme kinetics, and potential side effects. By leveraging computational tools such as molecular dynamics (MD) simulations and quantum mechanical calculations, researchers can predict how this compound will behave within a biological system. This information is invaluable for designing more effective drugs with improved pharmacokinetic profiles.

The pharmaceutical industry has shown considerable interest in developing small-molecule inhibitors targeting key enzymes and receptors involved in disease pathways. The structural motif of 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-ethylpropyl)-1,3-dihydro-7-(2H-tetrazol-5-yl) aligns well with several drug targets implicated in cancer metabolism and signal transduction. For example, it has been hypothesized that this compound could interfere with tyrosine kinase activity or modulate pathways involving protein-protein interactions. Such interactions are critical for regulating cellular processes and have been implicated in various pathological conditions.

In preclinical studies, derivatives of imidazopyridine have demonstrated promising results in vitro and in vivo. These studies often focus on evaluating toxicity profiles, pharmacokinetic parameters such as absorption distribution metabolism excretion (ADME), and therapeutic efficacy. The chloro and tetrazole substituents play pivotal roles in determining these properties by influencing solubility rates and binding affinities to biological targets. Furthermore, modifications to the ethylpropyl side chain can fine-tune these characteristics for optimal drug performance.

The development of novel therapeutic agents is an iterative process that involves continuous refinement based on experimental data. Researchers often employ structure-based drug design (SBDD) strategies to optimize lead compounds like 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1-(1-propyl)-1 H -3 -dihydro -7 -( 2 H -tetrazol -5 - yl ) through iterative cycles of synthesis and characterization. This approach leverages both experimental evidence from biochemical assays and computational predictions to guide medicinal chemists toward more potent and selective drug candidates.

The future prospects of this compound are exciting given its unique structural features and potential biological activities. As research progresses,it is anticipated that new synthetic routes will be developed to improve accessibility,and advanced analytical techniques will enhance our understanding of its mechanism of action。Collaborative efforts between academia,industry,and regulatory agencies will be essential to translate these findings into clinical applications that benefit patients worldwide。

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